molecular formula C17H18ClNO3 B5763264 N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide

N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B5763264
M. Wt: 319.8 g/mol
InChI Key: MEMGSQKVARQTSV-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as CMA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. CMA is a member of the phenylacetamide family and has a molecular weight of 319.82 g/mol.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide is not yet fully understood. However, it has been shown to interact with the dopamine transporter (DAT) and inhibit the reuptake of dopamine. This suggests that N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide may have potential applications in the treatment of dopamine-related disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has no significant effect on body weight, food intake, or locomotor activity in mice. However, N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to increase dopamine levels in the striatum of mice. This suggests that N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide may have potential applications in the treatment of dopamine-related disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that the mechanism of action is not yet fully understood. This makes it difficult to design experiments to fully explore the potential applications of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide.

Future Directions

There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide. One direction is to further investigate the mechanism of action and potential applications in the treatment of dopamine-related disorders. Another direction is to explore the potential applications of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide in the development of fluorescent probes for imaging and sensing. Finally, further research is needed to explore the potential applications of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide as a starting material for the synthesis of other compounds with potential applications in medicinal chemistry.
Conclusion:
In conclusion, N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide is a chemical compound with potential applications in scientific research. The synthesis method is relatively straightforward, and N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have potential applications as a ligand for the development of fluorescent probes and as a starting material for the synthesis of other compounds. The mechanism of action is not yet fully understood, but studies have shown that N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide may have potential applications in the treatment of dopamine-related disorders. Further research is needed to fully explore the potential applications of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide.

Synthesis Methods

The synthesis of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide involves the reaction between 4-chloro-2-methylbenzoic acid and 3,4-dimethoxyphenylacetic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide. The yield of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide is typically around 50-60%, and the purity can be improved by recrystallization.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have potential applications in scientific research. It has been used as a ligand for the development of fluorescent probes for imaging and sensing. N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has also been used as a starting material for the synthesis of other compounds with potential applications in medicinal chemistry.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-11-8-13(18)5-6-14(11)19-17(20)10-12-4-7-15(21-2)16(9-12)22-3/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMGSQKVARQTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide

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